Cas no 2248272-53-7 (4-Bromo-5-(difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole)

4-Bromo-5-(difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole 化学的及び物理的性質
名前と識別子
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- 4-Bromo-5-(difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole
- EN300-6508256
- 2248272-53-7
-
- インチ: 1S/C5HBrF5NS/c6-2-1(3(7)8)13-4(12-2)5(9,10)11/h3H
- InChIKey: ZVJFHTBRFDPVBV-UHFFFAOYSA-N
- SMILES: BrC1=C(C(F)F)SC(C(F)(F)F)=N1
計算された属性
- 精确分子量: 280.89332g/mol
- 同位素质量: 280.89332g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 186
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.6
- トポロジー分子極性表面積: 41.1Ų
4-Bromo-5-(difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6508256-0.25g |
4-bromo-5-(difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole |
2248272-53-7 | 0.25g |
$1235.0 | 2023-05-31 | ||
Enamine | EN300-6508256-1.0g |
4-bromo-5-(difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole |
2248272-53-7 | 1g |
$1343.0 | 2023-05-31 | ||
Enamine | EN300-6508256-0.05g |
4-bromo-5-(difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole |
2248272-53-7 | 0.05g |
$1129.0 | 2023-05-31 | ||
Enamine | EN300-6508256-10.0g |
4-bromo-5-(difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole |
2248272-53-7 | 10g |
$5774.0 | 2023-05-31 | ||
Enamine | EN300-6508256-0.1g |
4-bromo-5-(difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole |
2248272-53-7 | 0.1g |
$1183.0 | 2023-05-31 | ||
Enamine | EN300-6508256-0.5g |
4-bromo-5-(difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole |
2248272-53-7 | 0.5g |
$1289.0 | 2023-05-31 | ||
Enamine | EN300-6508256-5.0g |
4-bromo-5-(difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole |
2248272-53-7 | 5g |
$3894.0 | 2023-05-31 | ||
Enamine | EN300-6508256-2.5g |
4-bromo-5-(difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole |
2248272-53-7 | 2.5g |
$2631.0 | 2023-05-31 |
4-Bromo-5-(difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole 関連文献
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
4-Bromo-5-(difluoromethyl)-2-(trifluoromethyl)-1,3-thiazoleに関する追加情報
Professional Introduction to 4-Bromo-5-(difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole (CAS No. 2248272-53-7)
4-Bromo-5-(difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2248272-53-7, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of multiple fluorinated substituents and a bromine atom in its molecular structure imparts distinct reactivity and biological activity, making it a valuable scaffold for medicinal chemistry investigations.
The molecular framework of 4-Bromo-5-(difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole consists of a thiazole core, which is a heterocyclic compound containing sulfur and nitrogen atoms. This core structure is highly versatile and has been extensively explored in the design of bioactive molecules. The introduction of electron-withdrawing groups such as difluoromethyl and trifluoromethyl at specific positions enhances the compound's lipophilicity and binding affinity to biological targets. Additionally, the bromine substituent at the 4-position provides a handle for further chemical modifications, enabling the synthesis of derivatives with tailored properties.
In recent years, there has been growing interest in fluorinated compounds due to their ability to improve pharmacokinetic profiles and metabolic stability. The incorporation of fluorine atoms into drug candidates often leads to increased binding affinity, reduced susceptibility to enzymatic degradation, and enhanced pharmacological activity. The specific arrangement of difluoromethyl and trifluoromethyl groups in 4-Bromo-5-(difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole suggests that this compound may exhibit potent interactions with biological receptors, making it a promising candidate for further exploration in drug discovery.
The thiazole ring itself is known for its broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. Researchers have leveraged the structural flexibility of thiazole derivatives to develop molecules that target various disease pathways. The unique combination of substituents in 4-Bromo-5-(difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole positions it as a potential lead compound for the development of novel therapeutics. For instance, studies have shown that thiazole derivatives can modulate enzyme activity and interfere with signal transduction pathways relevant to cancer progression.
Recent advancements in computational chemistry have enabled more efficient screening and design of bioactive compounds. Molecular modeling techniques can predict the binding modes of 4-Bromo-5-(difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole with target proteins, providing insights into its potential pharmacological effects. These simulations have helped researchers prioritize compounds for experimental validation and optimize their structures for improved efficacy. The integration of machine learning algorithms further enhances the process by identifying patterns in molecular structures that correlate with biological activity.
In addition to its therapeutic potential, 4-Bromo-5-(difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole may find applications in agrochemicals and material science. Fluorinated compounds are often used in crop protection agents due to their stability and effectiveness against pests and pathogens. The structural features of this compound could also make it suitable for developing advanced materials with unique electronic or optical properties. Such applications would contribute to innovation across multiple industries while supporting sustainable development goals.
The synthesis of 4-Bromo-5-(difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, such as cross-coupling reactions and fluorination techniques, are employed to introduce the desired functional groups onto the thiazole core. The use of palladium catalysts and transition metal complexes has been particularly effective in facilitating these transformations while maintaining regioselectivity.
Evaluation of the compound's safety profile is essential before proceeding with clinical trials or commercialization. Preclinical studies assess toxicity, pharmacokinetics, and potential side effects through in vitro and animal models. These studies provide critical data on dosing regimens and therapeutic windows necessary for human testing. Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the evaluation process by leveraging shared resources and expertise.
The future direction of research on 4-Bromo-5-(difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole may include exploring its mechanism of action in detail through structural biology techniques such as X-ray crystallography or cryo-electron microscopy. Understanding how this compound interacts with biological targets at an atomic level will guide modifications aimed at enhancing its potency while minimizing off-target effects. Additionally, investigating its efficacy in preclinical disease models will provide further evidence supporting its potential as a therapeutic agent.
In conclusion, 4-Bromo-5-(difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole (CAS No. 2248272-53-7) represents a promising chemical entity with diverse applications across pharmaceuticals and materials science. Its unique structural features make it an attractive scaffold for drug discovery efforts targeting various diseases including cancer and inflammatory disorders. Continued research into this compound will likely yield valuable insights into its biological functions while paving the way for innovative treatments that address unmet medical needs.
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